3-(2-Biphenyl)-2-bromo-1-propene
Description
3-(2-Biphenyl)-2-bromo-1-propene is a brominated alkene derivative featuring a 2-biphenyl substituent at the third carbon and a bromine atom at the second carbon of the propene chain. The bromine atom likely enhances electrophilic reactivity, making it a candidate for cross-coupling reactions or as a synthetic intermediate in organometallic chemistry .
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br/c1-12(16)11-14-9-5-6-10-15(14)13-7-3-2-4-8-13/h2-10H,1,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGZBAGBWXRRGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1C2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801279296 | |
| Record name | 2-(2-Bromo-2-propen-1-yl)-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951890-05-4 | |
| Record name | 2-(2-Bromo-2-propen-1-yl)-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromo-2-propen-1-yl)-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Biphenyl)-2-bromo-1-propene typically involves the bromination of a biphenyl derivative followed by a coupling reaction. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of a brominated biphenyl with a vinylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Biphenyl)-2-bromo-1-propene undergoes various types of chemical reactions, including:
Electrophilic Substitution: Due to the presence of the biphenyl moiety, the compound can undergo electrophilic substitution reactions similar to benzene derivatives.
Cross-Coupling Reactions: The bromo group makes it a suitable candidate for cross-coupling reactions such as Suzuki–Miyaura and Heck reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include dioxane and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted biphenyl derivatives .
Scientific Research Applications
3-(2-Biphenyl)-2-bromo-1-propene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Biphenyl)-2-bromo-1-propene involves its reactivity due to the presence of the bromo group and the biphenyl moiety. The bromo group acts as a leaving group in substitution reactions, while the biphenyl moiety can participate in various electrophilic substitution reactions .
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Steric Limitations : Studies on 2-biphenylboronic acid revealed that bulky substituents prevent close proximity of reactive groups (e.g., B–OH), inhibiting dehydration reactions. This suggests that this compound may exhibit similar steric challenges in reactions requiring spatial alignment .
- Catalytic Potential: The air-stable [(2-biphenyl)di-tert-butylphosphine]gold(I) complex highlights the utility of 2-biphenyl groups in stabilizing metal catalysts. This could extend to bromopropene derivatives acting as ligands or precursors in transition-metal catalysis .
Biological Activity
3-(2-Biphenyl)-2-bromo-1-propene, a compound featuring a biphenyl moiety and a bromo substituent, has garnered interest for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by:
- A biphenyl group (two connected phenyl rings).
- A bromo group at the second position of the propene chain.
Biological Activity
Research on the biological activity of this compound reveals several notable effects:
Antimicrobial Properties
Studies have indicated that compounds similar to this compound exhibit antimicrobial activities. Specifically, derivatives with biphenyl structures have shown efficacy against various bacterial strains and fungi. For instance, certain biphenyl derivatives have been reported to possess significant activity against Staphylococcus aureus and Escherichia coli .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in vitro. In one study, the compound demonstrated cytotoxicity against cancer cell lines, indicating potential as an anticancer agent. The mechanism appears to involve apoptosis induction in targeted cells .
The proposed mechanisms by which this compound exerts its biological effects include:
- Interaction with Cellular Targets : The biphenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially altering enzyme activity and signaling pathways.
- Induction of Apoptosis : Evidence suggests that the compound may activate apoptotic pathways in cancer cells, leading to programmed cell death .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(4-Biphenyl)-2-chloro-1-propene | Structure | Antimicrobial, cytotoxic |
| 4-(Biphenyl)-2-bromo-1-butene | Structure | Moderate activity against bacteria |
| 3-(4-Methylbiphenyl)-2-bromo-1-propene | Structure | Anticancer activity |
Case Studies
Several case studies have explored the biological implications of compounds related to this compound:
- Anticancer Activity : A study highlighted that derivatives of biphenyl compounds exhibited selective toxicity towards breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
- Antimicrobial Efficacy : Another investigation reported that biphenyl derivatives showed significant inhibition against Candida albicans, suggesting potential for development as antifungal agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
